molecular formula C23H26N2O7S B2531491 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-44-2

2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2531491
CAS No.: 863452-44-2
M. Wt: 474.53
InChI Key: UINFJGZLNGXMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H26N2O7S and its molecular weight is 474.53. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques and Intermediates : Research has highlighted various synthesis techniques and the formation of intermediates involving compounds structurally similar to 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide. These methods are crucial for developing pharmacologically relevant derivatives and industrial applications. One study describes the formation and ring contraction of benzo[f][1,2]thiazepine-1,1-dioxides, detailing a novel alkoxide-promoted ring expansion and cyclization processes to produce new 3-carboxylates and 3-carboxanilide derivatives (A. Khalaj & N. Adibpour, 2008). Another research reports an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting the compounds' biological and medicinal significance (Veronika Fülöpová et al., 2015).

  • Solid-Phase Synthesis for Diversity : A study illustrates the solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, showcasing the method's ability to produce compounds with diverse functional groups. This approach utilizes polymer-supported α-amino acids and is notable for its simplicity and the potential for parallel/combinatorial synthesis, providing a pathway to create a variety of derivatives (P. Trapani et al., 2016).

  • Pharmacologically Relevant Derivatives : Several studies have synthesized pharmacologically relevant derivatives of the compound, showcasing its potential in medicinal chemistry. For instance, the synthesis of face ‘b’ pyrido-annulated analogs of 1,5-benzothiazepines highlights the compound's versatility and potential for drug development (Aarti Gupta et al., 2012). Another study presents the synthesis and antimicrobial activity of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines, indicating their potential in treating infections (Mahendra Kumar et al., 2013).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7S/c1-30-18-8-7-16(13-19(18)31-2)21-14-22(26)25(15-23(27)24-9-11-32-12-10-24)17-5-3-4-6-20(17)33(21,28)29/h3-8,13,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINFJGZLNGXMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.